molecular formula C26H28N2O7 B6341371 Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH CAS No. 1332767-15-3

Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH

Cat. No. B6341371
CAS RN: 1332767-15-3
M. Wt: 480.5 g/mol
InChI Key: KXSHXEKPKLNQRI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH, also known as Boc-L-Trp-Formyl-Phe-COOH, is an important and versatile building block in the synthesis of peptides and peptidomimetics. It is a derivative of the amino acid L-tryptophan and is used as an intermediate in the synthesis of peptides and peptidomimetics. This compound is a key component in the preparation of peptide-based drugs, and has also been used in the development of novel therapeutic agents.

Scientific Research Applications

Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH has a wide range of scientific research applications. It has been used in the synthesis of peptides and peptidomimetics, which are important components in the development of novel therapeutic agents. This compound has also been used in the study of enzyme-substrate interactions, as well as in the study of protein-protein interactions. It has been used in the study of the structure and function of proteins, and in the development of peptide-based drugs.

Mechanism of Action

Target of Action

Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH, also known as N (alpha)-boc-N (in)-formyl-L-tryptophan , is a derivative of tryptophan . It is used in organic synthesis as an indirect amino acid protecting group for the synthesis of biologically active peptide compounds . The primary targets of this compound are therefore the amino acids in peptide chains that are being synthesized .

Mode of Action

The compound interacts with its targets by introducing tert-butoxycarbonyl and aldehyde groups on the tryptophan molecule . This modification protects the tryptophan from alkylation and sulfonation during peptide synthesis .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . By acting as a protecting group, it prevents unwanted reactions that could interfere with the correct formation of the peptide chain .

Pharmacokinetics

Its solubility in organic solvents such as chloroform, dimethylformamide, and ethanol suggests that it may have good bioavailability if administered in a suitable formulation .

Result of Action

The result of the compound’s action is the successful synthesis of biologically active peptide compounds . By protecting the tryptophan residues in these peptides, it ensures that they can fold and function correctly .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For example, under acidic conditions, partial hydrolysis of the compound may occur . It is also sensitive to light, and should be stored in a dark place .

Advantages and Limitations for Lab Experiments

The advantages of using Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH in lab experiments include its high efficiency and low cost. It is also relatively easy to synthesize and can be used to prepare peptides and peptidomimetics in a relatively short period of time. The main limitation of this compound is its potential for toxicity, as it is a derivative of L-tryptophan.

Future Directions

The future directions of Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH include its use in the development of novel therapeutic agents, such as peptide-based drugs. It can also be used in the study of enzyme-substrate interactions and protein-protein interactions. Additionally, it can be used in the study of the structure and function of proteins, and in the development of peptide-based drugs. Finally, it can be used in the development of peptide-based vaccines and other therapeutic agents.

Synthesis Methods

Boc-L-Trp(Formyl)-O-CH2-Ph-CH2-COOH is synthesized from L-tryptophan by the Boc-protection method. The Boc-protection method is a widely used method for the synthesis of peptides and other peptidomimetics. It involves the reaction of L-tryptophan with tert-butyloxycarbonyl chloride (BocCl) in an organic solvent such as dichloromethane. This reaction results in the formation of this compound. The Boc-protection method is a simple and efficient way to synthesize peptides and peptidomimetics.

properties

IUPAC Name

2-[4-[[(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O7/c1-26(2,3)35-25(33)27-21(13-19-14-28(16-29)22-7-5-4-6-20(19)22)24(32)34-15-18-10-8-17(9-11-18)12-23(30)31/h4-11,14,16,21H,12-13,15H2,1-3H3,(H,27,33)(H,30,31)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSHXEKPKLNQRI-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)OCC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)OCC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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